molecular formula C9H8N2S B12990647 4-(Pyridin-3-yl)thiophen-2-amine

4-(Pyridin-3-yl)thiophen-2-amine

Cat. No.: B12990647
M. Wt: 176.24 g/mol
InChI Key: XDTVMFQDZMDKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-yl)thiophen-2-amine is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yl)thiophen-2-amine typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is followed by further modifications to introduce the amine group. Common reagents used in these reactions include thiourea and hydrazine hydrate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-3-yl)thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine or thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxazolo[5,4-b]pyridin-2-amines.

    Reduction: Reduced derivatives of the pyridine and thiophene rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)thiophen-2-amine involves its interaction with various molecular targets. The compound can modulate biological pathways by binding to specific enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: 4-(Pyridin-3-yl)thiophen-2-amine is unique due to the combination of pyridine and thiophene rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

4-pyridin-3-ylthiophen-2-amine

InChI

InChI=1S/C9H8N2S/c10-9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6H,10H2

InChI Key

XDTVMFQDZMDKRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.